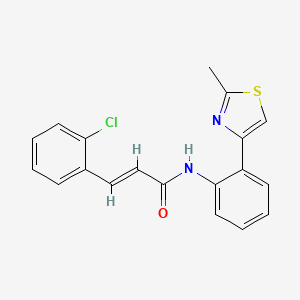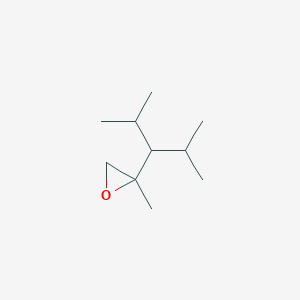![molecular formula C24H20BrClN2O3 B2928904 N-(4-bromophenyl)-2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide CAS No. 850906-70-6](/img/structure/B2928904.png)
N-(4-bromophenyl)-2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups, including an amide, an ether, and a dihydroisoquinoline group. It contains two phenyl rings, one of which is brominated and the other is chlorinated .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo and chloro substituents on the phenyl rings could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide group might be involved in reactions with acids or bases, while the bromo and chloro substituents on the phenyl rings could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and chloro substituents on the phenyl rings could potentially affect its solubility, melting point, and other properties .Applications De Recherche Scientifique
Therapeutic Applications in Disease Treatment
Antiviral and Antiapoptotic Effects : A study by Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative, demonstrating significant antiviral and antiapoptotic effects in vitro, with a notable decrease in viral load and increased survival in Japanese encephalitis virus-infected mice when treated with the compound (Ghosh et al., 2008).
Antimalarial Activity : Research by Werbel et al. (1986) on a series of compounds showed promising antimalarial potency against Plasmodium berghei in mice, with findings suggesting the potential for clinical trials in humans (Werbel et al., 1986).
Structural and Chemical Properties
Supramolecular Assembly : Nayak et al. (2014) reported on the molecular conformations and supramolecular assembly of halogenated N,2-diarylacetamides, providing insights into their structural aspects and interactions (Nayak et al., 2014).
Free Radical Scavenging Activity : A study by Boudebbous et al. (2021) on a 1-amidoalkyl-2-naphthol derivative highlighted its potent free radical scavenging activity, comparable to known antioxidants BHT and BHA, with theoretical support for the observed experimental results (Boudebbous et al., 2021).
Synthesis and Methodology
Facile Synthesis : King (2007) described a high yielding cyclisation method for synthesizing derivatives leading to (±)-crispine A, showcasing the utility of these compounds in complex chemical syntheses (King, 2007).
Antibacterial Activity : Singh et al. (2010) synthesized a series of derivatives, exploring their antibacterial activity against various strains, indicating the potential pharmaceutical applications of these compounds (Singh et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrClN2O3/c25-17-6-10-19(11-7-17)27-23(29)15-31-22-3-1-2-21-20(22)12-13-28(24(21)30)14-16-4-8-18(26)9-5-16/h1-11H,12-15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMQFUOAOSYKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Thiazolidinone, 5-[[3-chloro-4-[(2S)-2,3-dihydroxypropoxy]phenyl]methylene]-3-(2-methylphenyl)-2-(propylimino)-, (2Z,5Z)-](/img/structure/B2928824.png)


![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B2928828.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide](/img/structure/B2928830.png)
![3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B2928831.png)
![(1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol](/img/structure/B2928835.png)
![7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2928837.png)

![1,6,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2928842.png)
![1-{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B2928843.png)